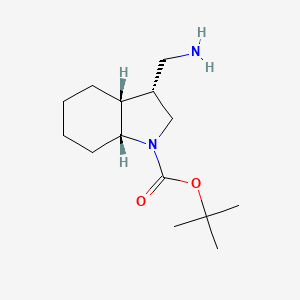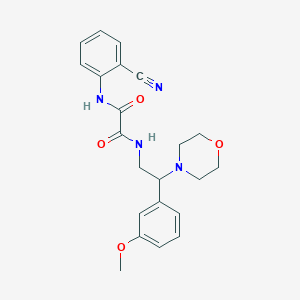
N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various preclinical studies. This compound belongs to the class of oxalamide-based inhibitors and has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. Derivatives of the cyanophenyl-phenylacetamide class have shown inhibitory activity against various cancer cell lines. For instance, certain derivatives exhibited excellent inhibitory activity against MCF-7 and A-549 cell lines, with IC50 values lower than the standard Etoposide . This suggests that our compound of interest could be synthesized into derivatives with significant anticancer properties.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. The derivatives of cyanophenyl-phenylacetamide have been docked with human topoisomerase II, revealing that some compounds fit well in the active site pocket, indicating potential effectiveness in inhibiting the enzyme’s activity . This is relevant for the development of new pharmacophores for disease treatment.
Drug Design and Development
Heterocyclic compounds like our subject compound are essential in drug design due to their structural diversity and potential biological activity. The compound’s structure could be utilized to develop new drugs with improved selectivity and efficacy for various diseases .
Pharmacophore Model Development
The compound’s structure allows for the creation of a new pharmacophore model, which is a conceptual framework that expresses the necessary structural features of a molecule to ensure optimal interactions with a specific biological target to trigger (or block) its biological response .
Synthesis of Novel Compounds
The compound can be used as a starting material for the synthesis of novel derivatives. Using catalysts like AlMe3, researchers can selectively perform amidation over amidine formation, leading to a series of novel compounds with potential biological activities .
Inflammation Treatment
Research into compounds with similar structures has been directed towards treating inflammation. The compound’s derivatives could be synthesized to discover novel anti-inflammatory agents .
Selectivity of Action in Drug Treatment
The compound’s derivatives could be designed to possess a high selectivity of action, which is crucial for the treatment of tumors that are resistant to chemicals due to their aggressive nature, malignant cell metastasis, and absence of drug selectivity .
Chemical Intermediates
The compound can serve as a chemical intermediate in the synthesis of more complex molecules. Its structure provides a versatile framework that can be modified to produce a variety of chemical intermediates with desired properties for further research and development .
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-7-4-6-16(13-18)20(26-9-11-30-12-10-26)15-24-21(27)22(28)25-19-8-3-2-5-17(19)14-23/h2-8,13,20H,9-12,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRSQILJYZWFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
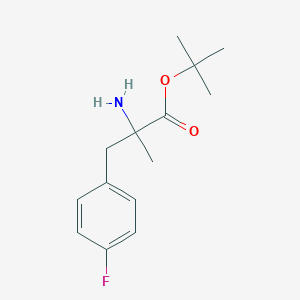
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)

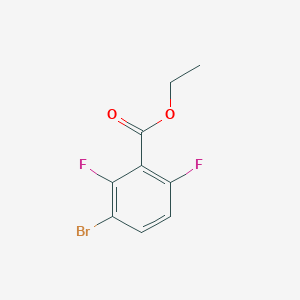
![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)
![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)
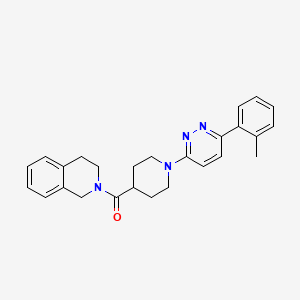
![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)
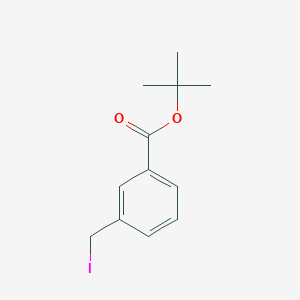
![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)
![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)
